molecular formula C15H22N2O2 B278555 N-[3-(butanoylamino)phenyl]pentanamide

N-[3-(butanoylamino)phenyl]pentanamide

Cat. No.: B278555
M. Wt: 262.35 g/mol
InChI Key: FRQAXNMCUARGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(butanoylamino)phenyl]pentanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as BPP or BPP-10a and has been widely studied for its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of N-[3-(butanoylamino)phenyl]pentanamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, it has been shown to protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(butanoylamino)phenyl]pentanamide is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, which allows for large-scale production. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[3-(butanoylamino)phenyl]pentanamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly with regard to its modulation of cellular signaling pathways. Additionally, there is a need to develop more efficient methods for the synthesis of this compound and to improve its solubility in water.

Synthesis Methods

The synthesis of N-[3-(butanoylamino)phenyl]pentanamide involves the reaction of 3-aminobenzoic acid with butyryl chloride to form N-butyl-3-aminobenzoic acid. This intermediate is then reacted with 1-pentanamine to form this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-[3-(butanoylamino)phenyl]pentanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]pentanamide

InChI

InChI=1S/C15H22N2O2/c1-3-5-10-15(19)17-13-9-6-8-12(11-13)16-14(18)7-4-2/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

FRQAXNMCUARGCQ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CCC

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)CCC

Origin of Product

United States

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